molecular formula C23H18FN3O3S B14120830 N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B14120830
M. Wt: 435.5 g/mol
InChI Key: MYHUGNXGEZWOFW-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Inhibition of specific enzymes: The compound’s structure allows it to bind to and inhibit certain enzymes, affecting various biochemical pathways.

    Modulation of receptor activity: It may interact with specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can be compared with other similar compounds, such as:

    N-[(4-fluorophenyl)methyl]-3-(4-hydroxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: The presence of a chlorine atom instead of a fluorine atom can influence the compound’s chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18FN3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H18FN3O3S/c1-30-18-9-7-17(8-10-18)27-22(29)19-11-4-15(12-20(19)26-23(27)31)21(28)25-13-14-2-5-16(24)6-3-14/h2-12H,13H2,1H3,(H,25,28)(H,26,31)

InChI Key

MYHUGNXGEZWOFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)F)NC2=S

Origin of Product

United States

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